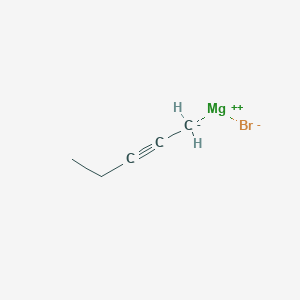
Pent-2-ynylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-2-ynylmagnesium bromide is an organometallic compound with the formula C5H7BrMg. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically used in various chemical reactions due to its reactivity and versatility.
Mechanism of Action
Target of Action
Pent-2-ynylmagnesium bromide is a Grignard reagent . Grignard reagents are powerful tools in organic chemistry, primarily used to form carbon-carbon bonds. They target carbonyl compounds such as aldehydes, ketones, and esters .
Mode of Action
The mode of action of this compound involves the nucleophilic addition to carbonyl compounds . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the carbonyl group of the target molecule. This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are known to be involved in various synthetic pathways in organic chemistry, including the synthesis of alcohols, carboxylic acids, and other complex organic compounds .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in the presence of water or oxygen .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it has been used in the total synthesis of various complex organic compounds .
Action Environment
The action of this compound is highly dependent on the environment. It must be handled under an inert atmosphere (typically nitrogen or argon) to prevent reaction with oxygen or moisture. It is usually used in a solvent such as tetrahydrofuran (THF), which can stabilize the Grignard reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-2-ynylmagnesium bromide is prepared by reacting magnesium turnings with 2-bromopent-2-yne in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction is as follows:
C5H7Br+Mg→C5H7MgBr
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for adding reagents and controlling temperature and pressure is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Pent-2-ynylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes and ketones) to form alcohols.
Substitution Reactions: It can replace halides in organic compounds.
Coupling Reactions: It participates in coupling reactions to form larger carbon chains.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: Anhydrous THF is typically used.
Conditions: Reactions are usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Major Products Formed
Alcohols: When reacted with aldehydes or ketones.
Alkanes: When reacted with water or alcohols.
Coupled Products: When used in coupling reactions.
Scientific Research Applications
Pent-2-ynylmagnesium bromide is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethynylmagnesium bromide
- Phenylmagnesium bromide
- Vinylmagnesium bromide
Uniqueness
Pent-2-ynylmagnesium bromide is unique due to its ability to form carbon-carbon bonds with a triple bond, making it particularly useful in the synthesis of alkynes and other compounds with triple bonds. Its reactivity and versatility make it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;pent-2-yne;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7.BrH.Mg/c1-3-5-4-2;;/h1,4H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCOMURZVGTNTO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
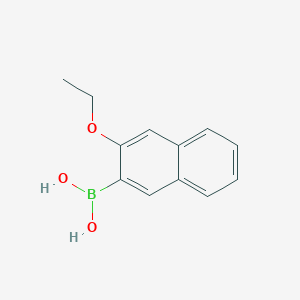
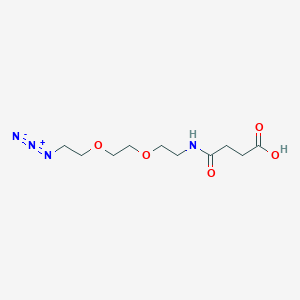
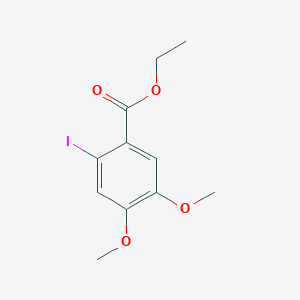
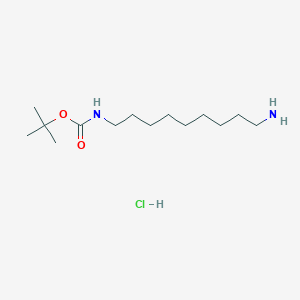
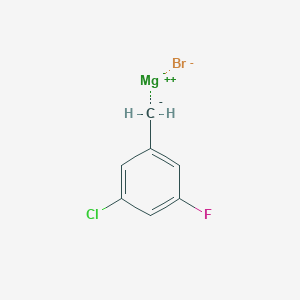
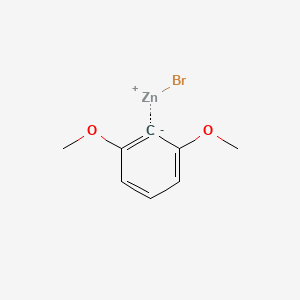
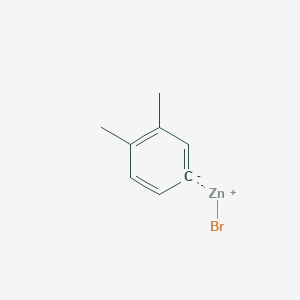
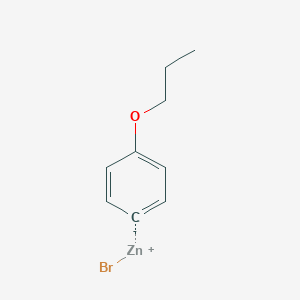
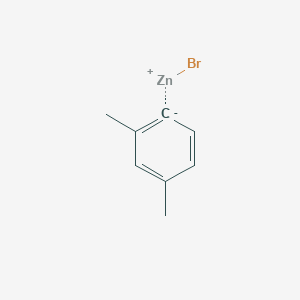
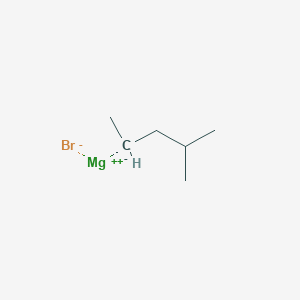
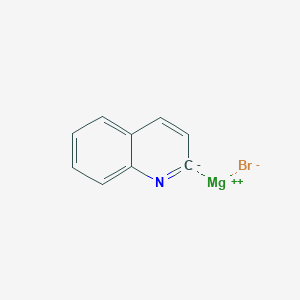
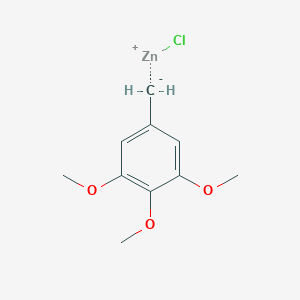
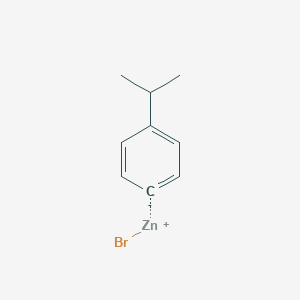
![2-[3,6-bis[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]xanthen-10-ium-9-yl]benzoate](/img/structure/B6303092.png)
